molecular formula C11H9NO B033555 2-Methylquinoline-6-carbaldehyde CAS No. 108166-03-6

2-Methylquinoline-6-carbaldehyde

Cat. No. B033555
M. Wt: 171.19 g/mol
InChI Key: WAPQHBBEWPVBTO-UHFFFAOYSA-N
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Description

“2-Methylquinoline-6-carbaldehyde” is an organic compound with the molecular formula C11H9NO . It is one of the methyl derivatives of the heterocyclic compound quinoline . It is bioactive and is used in the preparation of various dyes .


Synthesis Analysis

The synthesis of 2-methylquinoline and its derivatives has been reported in several studies. For instance, Yalgin and co-workers reported the synthesis of 2-methylquinoline using a modified Doebner–von Miller reaction protocol in the presence of a strong acid in a flow reactor with aniline and acrolein . Furthermore, a novel pinacol of quinoline was synthesized by pinacolinazation of 2-methoxyquinoline-3-carbaldehyde which was achieved by aluminum powder-potassium hydroxide reagent combination at ambient temperature in methanol .


Molecular Structure Analysis

The molecular structure of “2-Methylquinoline-6-carbaldehyde” is characterized by a double-ring structure containing a benzene ring fused with a pyridine moiety . The InChI code for this compound is 1S/C11H9NO/c1-8-2-4-10-6-9 (7-13)3-5-11 (10)12-8/h2-7H,1H3 .


Chemical Reactions Analysis

Quinoline derivatives, including “2-Methylquinoline-6-carbaldehyde”, are known to exhibit important biological activities, such as antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, and anti-inflammatory effects . The chemical reactions involving these compounds are often complex and involve multiple steps .

Scientific Research Applications

  • Pharmaceutical and Medicinal Chemistry

    • Quinoline and its analogues have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry .
    • Quinoline is an essential scaffold for leads in drug discovery . There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities .
    • Various selected quinolines and derivatives have potential biological and pharmaceutical activities .
    • Quinoline, which consists of benzene fused with N-heterocyclic pyridine, has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity .
    • Numerous derivatives of the bioactive quinolines have been harnessed via expeditious synthetic approaches .
    • Quinoline is an indisputable pharmacophore due to its tremendous benefits in medicinal chemistry research .
  • Organic Synthesis

    • Quinoline is used as a raw material in organic synthesis .
    • 2-Chloroquinoline-3-carbaldehyde conveniently undergoes substitution reaction at its 2-chloro position by treating it with phenylacetylene via PdCl2 mediation in CH3CN, triethylamine and triphenylphosphine at 80 °C under an inert atmosphere, giving an 87% yield of 2-(phenylethynyl) quinoline-3-carbaldehydes .
  • Antimicrobial Agents

    • Most quinoline derivatives exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species .
    • The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety .
    • Quinolines are also known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .
  • Industrial Applications

    • Quinoline derivatives are used in intermediate steps for the production of paints, plastics, synthetic resins, and dyes .
    • They are also used in the manufacture of perfumes, solvents, and flavorings .
    • As raw material in organic synthesis .
  • Anticancer Agents

    • Quinoline derivatives have been studied for their potential as anticancer agents .
    • The anticancer activity of quinoline derivatives is believed to be due to their ability to intercalate with DNA, inhibiting DNA synthesis and promoting cleavage of DNA .
    • Quinoline-based compounds have shown promising results in preclinical and clinical studies for the treatment of various types of cancers .
  • Antiviral Agents

    • Quinoline derivatives have also been explored for their antiviral properties .
    • They have shown potential against a variety of viruses, including the Human Immunodeficiency Virus (HIV) .
    • The antiviral activity of quinoline derivatives is thought to be due to their ability to interfere with viral replication processes .

properties

IUPAC Name

2-methylquinoline-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO/c1-8-2-4-10-6-9(7-13)3-5-11(10)12-8/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAPQHBBEWPVBTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60428721
Record name 2-methylquinoline-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60428721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylquinoline-6-carbaldehyde

CAS RN

108166-03-6
Record name 2-methylquinoline-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60428721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methylquinoline-6-carboxaldehyde
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